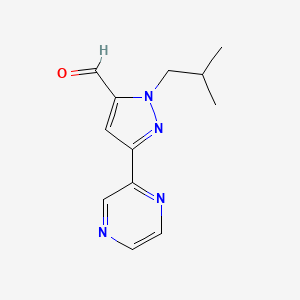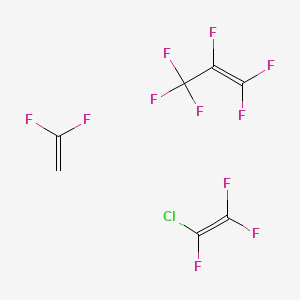
Taikuguasin D aglycon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taikuguasin D aglycon: is a natural product with the molecular formula C31H50O4 and a molecular weight of 486.737 g/mol . It is also known by its chemical name (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol . This compound is primarily used in scientific research, particularly in the fields of life sciences and biochemistry .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Taikuguasin D aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Taikuguasin D aglycon is used as a model compound in organic synthesis studies to understand reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential bioactive properties, including its effects on cellular processes and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, such as anti-inflammatory and anticancer activities. It is also studied for its role in modulating biochemical pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference compound in quality control processes .
Mechanism of Action
The mechanism of action of Taikuguasin D aglycon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
- Cucurbitadienol
- Momordicoside I aglycone
- Silybin monoglycosides
Comparison: Taikuguasin D aglycon is unique due to its specific epoxy and methoxy functional groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds like cucurbitadienol and momordicoside I aglycone, this compound exhibits different reactivity and bioactivity profiles .
Conclusion
This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of interest for developing new synthetic methodologies and understanding biological processes.
Properties
Molecular Formula |
C31H50O4 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1 |
InChI Key |
POQVDDSRCLWLJB-DMRKNDKQSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


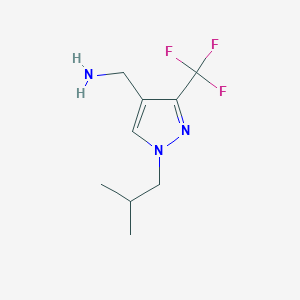
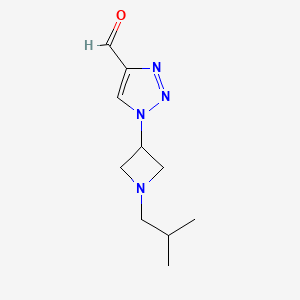
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)

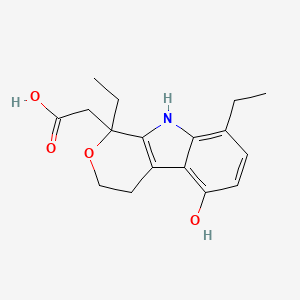

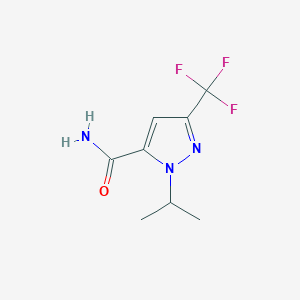
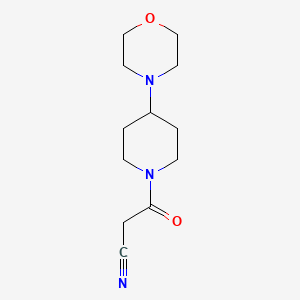
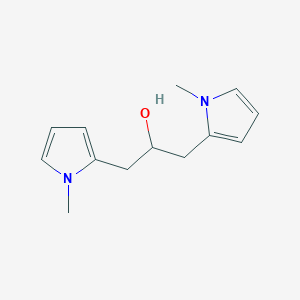
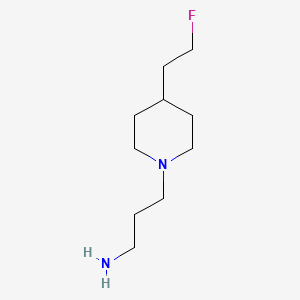

![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
